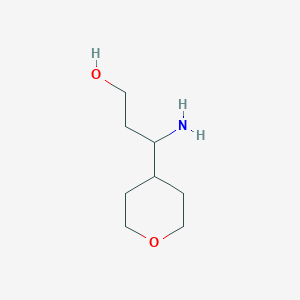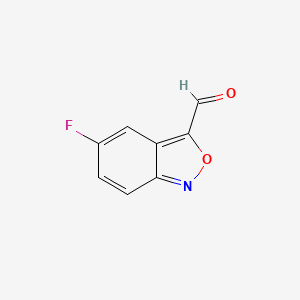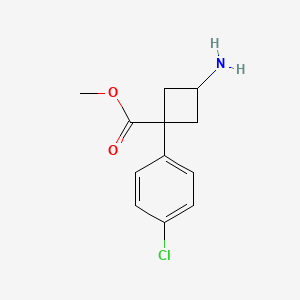![molecular formula C9H16N4O B13308839 3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol](/img/structure/B13308839.png)
3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol is a synthetic organic compound featuring a pyrrolidine ring substituted with a triazole moiety and an alcohol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often 1-azido-2-propanol, and the alkyne is propyne.
Pyrrolidine Ring Construction: The pyrrolidine ring is usually constructed through a cyclization reaction involving a suitable precursor, such as 4-penten-1-ol, which undergoes intramolecular cyclization.
Coupling of Triazole and Pyrrolidine: The triazole and pyrrolidine moieties are then coupled using a suitable linker, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow techniques to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO₄.
Reduction: Hydrogenation catalysts like Pd/C.
Substitution: TsCl, followed by nucleophiles like NaN₃ or KCN.
Major Products
Oxidation: 3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may serve as a ligand for studying protein interactions due to its triazole ring, which can mimic peptide bonds and interact with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The triazole ring is known for its bioisosteric properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, potentially modulating their activity. The pyrrolidine ring may also contribute to binding affinity and specificity through steric and electronic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-Methyl-1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol: Similar structure but with a methyl group instead of a propan-2-yl group.
3-(1-Phenyl-1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol: Similar structure but with a phenyl group instead of a propan-2-yl group.
Uniqueness
3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol is unique due to the presence of the propan-2-yl group, which can influence its lipophilicity and steric properties, potentially leading to different biological activities and applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C9H16N4O |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
3-(1-propan-2-yltriazol-4-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H16N4O/c1-7(2)13-5-8(11-12-13)9(14)3-4-10-6-9/h5,7,10,14H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
BVNNOSNAGUKDDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=C(N=N1)C2(CCNC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


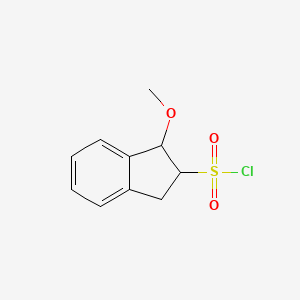
![1-[(2,2-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13308766.png)
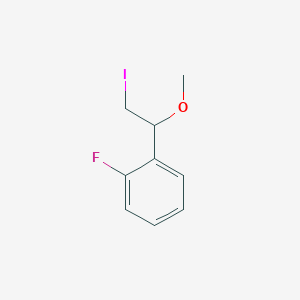
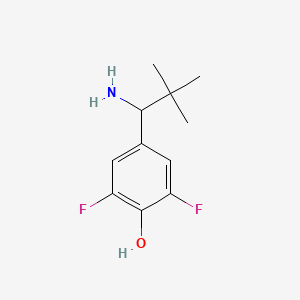
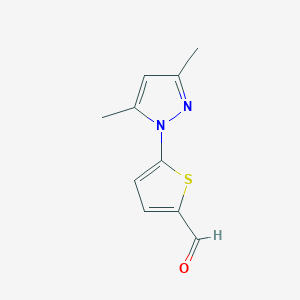
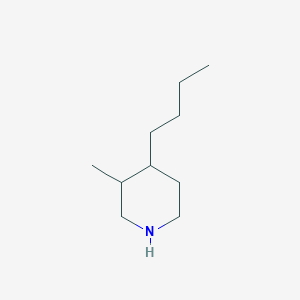
![2-{[(Benzyloxy)carbonyl]amino}-6-fluorohexanoic acid](/img/structure/B13308799.png)

![2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13308809.png)
![N-[2-(Ethylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13308814.png)

